molecular formula C16H14N2O3 B2525915 (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal CAS No. 77083-67-1

(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal

Cat. No.: B2525915
CAS No.: 77083-67-1
M. Wt: 282.299
InChI Key: NGERMRGKRPZCKJ-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal (molecular formula: C₁₆H₁₄N₂O₃, molecular weight: 282.30 g/mol) is a hydrazone derivative characterized by a conjugated enone system and a hydrazinylidene moiety. Its structure features a 4-methoxyphenyl hydrazine group attached to a 3-oxo-3-phenylpropanal backbone.

Synthetic routes for analogous compounds often involve condensation reactions between hydrazines and carbonyl precursors under microwave or conventional heating (e.g., reflux in acetic acid or water) .

Properties

IUPAC Name

(E)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-14-9-7-13(8-10-14)17-18-15(11-19)16(20)12-5-3-2-4-6-12/h2-11,19H,1H3/b15-11+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHZDYVOXURUSC-SQONSMICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=N/C(=C/O)/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal typically involves the condensation of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that hydrazone derivatives, including (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal, exhibit notable antibacterial and antifungal activities. A study evaluating several synthesized compounds demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans using disc diffusion methods . These findings suggest that this compound could be further developed into a therapeutic agent for treating infections.

Anticancer Potential

The compound's structural features may contribute to its anticancer properties. Similar hydrazone derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. The presence of the methoxy group and phenyl rings potentially enhances its interaction with biological targets, leading to increased efficacy .

Synthetic Routes

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives under acidic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product .

Characterization Techniques

The characterization of this compound is crucial for understanding its properties and potential applications. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure.
  • Infrared Spectroscopy (IR) : Helps identify functional groups.
  • Mass Spectrometry (MS) : Provides molecular weight information .

Molecular Docking Studies

Computational studies, including molecular docking, have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in disease pathways, making it a candidate for drug development .

Drug Development

Given its promising biological activities, future research should focus on optimizing the synthesis of this compound to enhance its potency and selectivity against specific pathogens or cancer cells.

Expanded Biological Testing

Further biological assays are necessary to evaluate the compound's efficacy in vivo, alongside investigations into its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence its biological activity. Additionally, the methoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal and its analogs:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound R₁ = Ph, R₂ = 4-MeOPh C₁₆H₁₄N₂O₃ 282.30 Intermediate for drug synthesis; conjugated enone system
Thiophene Derivative R₁ = Thiophen-2-yl, R₂ = 4-MeOPh C₁₄H₁₂N₂O₃S 288.32 Sulfur-containing analog; altered solubility and electronic properties
3,5-Dichlorophenyl Derivative R₁ = 4-MePh, R₂ = 3,5-Cl₂Ph C₁₆H₁₂Cl₂N₂O₂ 335.20 Enhanced stability via halogen substituents; potential antimicrobial activity
Hydroxyimino Derivative R₁ = Ph, R₂ = 4-MeOPh + N-hydroxyimino C₁₆H₁₅N₃O₃ 297.31 Oxime group introduces hydrogen-bonding capacity; pharmacological applications
Bromophenyl-Thiazole Derivative Bromophenyl-thiazole core C₁₅H₁₀BrCl₂N₃O₂ 415.07 Antitumor and antimicrobial activity; planar dihydrothiazole ring

Physicochemical Properties

Biological Activity

The compound (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal is a hydrazone derivative known for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H12N2O3
  • CAS Number : 1411766-34-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydrazone derivatives, including those similar to this compound. For instance, compounds with similar structures demonstrated significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were often comparable or superior to standard antibiotics used in clinical settings .

CompoundBacterial Strains TestedMIC (µg/mL)
Hydrazone AMRSA, E. coli, P. aeruginosa8 - 32
Hydrazone BS. aureus, B. cereus4 - 16

Anticancer Activity

The anticancer properties of hydrazone derivatives have been extensively studied. Research indicates that this compound may induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action appears to involve the disruption of mitochondrial membrane potential and the activation of caspase pathways, leading to programmed cell death .

Case Study :
In a study involving K562 leukemia cells, treatment with hydrazone derivatives resulted in a dose-dependent increase in cell death, with IC50 values ranging from 10 to 20 µM. The compounds also exhibited selective toxicity towards cancer cells compared to normal peripheral blood mononuclear cells .

Anti-inflammatory Activity

Hydrazone compounds have shown promise in reducing inflammation. In vitro assays demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For example, a related hydrazone was found to significantly decrease carrageenan-induced paw edema in rats, suggesting its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in targeted cells.
  • Mitochondrial Dysfunction : Disrupts mitochondrial function leading to apoptosis.
  • Inhibition of Enzymatic Pathways : Interferes with specific enzymes involved in cell proliferation and inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.